3-(Chloromethyl)quinolin-4-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)quinolin-4-ol hydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)quinolin-4-ol hydrochloride typically involves the chloromethylation of quinolin-4-ol. One common method includes the reaction of quinolin-4-ol with formaldehyde and hydrochloric acid under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)quinolin-4-ol hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction Reactions: Reduction of the compound can yield quinolin-4-ol derivatives with different substituents.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted quinoline derivatives
- Quinolin-4-one derivatives
- Reduced quinolin-4-ol derivatives
Scientific Research Applications
3-(Chloromethyl)quinolin-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)quinolin-4-ol hydrochloride involves its interaction with various molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and targets can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
- 3-(Chloromethyl)quinolin-2-ol hydrochloride
- 5-(Chloromethyl)quinolin-8-ol hydrochloride
- 2-(Chloromethyl)quinolin-4-ol hydrochloride
Comparison: While these compounds share a similar quinoline backbone, their chemical properties and biological activities can differ significantly. The position of the chloromethyl and hydroxyl groups on the quinoline ring influences their reactivity and potential applications. 3-(Chloromethyl)quinolin-4-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
3-(chloromethyl)-1H-quinolin-4-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO.ClH/c11-5-7-6-12-9-4-2-1-3-8(9)10(7)13;/h1-4,6H,5H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLHASXIXMOFRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.